5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
Description
5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a synthetic small-molecule compound characterized by a benzothiazole core linked to a thiophene-carboxamide moiety. The molecule features a chloro substituent at the 5-position of the thiophene ring, a methoxy group at the 4-position of the benzothiazole ring, and a methyl group at the 7-position. This compound is structurally designed for pharmacological applications, likely targeting kinase or protease enzymes due to its heterocyclic motifs and hydrogen-bonding capabilities .
Properties
IUPAC Name |
5-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-13-3-4-14(26-2)17-18(13)29-20(22-17)24(8-7-23-9-11-27-12-10-23)19(25)15-5-6-16(21)28-15;/h3-6H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLUOFIXWQHYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antitumor , anti-inflammatory , and antimicrobial research. This compound features a thiophene core and a benzo[d]thiazole moiety, both of which are known for their diverse pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 488.5 g/mol. The structural components contribute to its reactivity and biological activity, making it a candidate for various medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 488.5 g/mol |
| CAS Number | 1215629-39-2 |
Antitumor Activity
Research has demonstrated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, studies using the MTT assay have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, as well as inhibition of key signaling pathways such as AKT and ERK .
Case Study: Compound B7
In a study focusing on benzothiazole derivatives, compound B7 was highlighted for its ability to significantly inhibit cancer cell proliferation while reducing inflammatory cytokines IL-6 and TNF-α levels . This dual action positions it as a promising candidate for further development in cancer therapies.
Anti-inflammatory Activity
The compound's anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that certain derivatives can effectively reduce the expression of inflammatory mediators in macrophage cell lines .
Antimicrobial Activity
Preliminary evaluations suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the benzo[d]thiazole moiety is often linked to enhanced antimicrobial effects, making it a candidate for developing new antibiotics .
Mechanistic Insights
The biological activities of this compound can be linked to several mechanisms:
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Inhibition of Inflammatory Pathways : Reducing levels of pro-inflammatory cytokines.
- Antimicrobial Action : Targeting bacterial cell structures or functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Functional Group Analysis
The compound shares structural similarities with other benzothiazole- and thiophene-containing derivatives. Key comparisons include:
Key Observations :
- The target compound’s benzothiazole-thiophene scaffold differentiates it from tetrazole-based analogs (e.g., ), which exhibit distinct electronic properties and binding affinities due to tetrazole’s aromaticity and acidity .
- Compared to triazole derivatives (), the target lacks sulfur-based tautomerization (e.g., thione-thiol equilibria) but retains amide and morpholine groups critical for solubility and target engagement .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Triazole Derivatives () : Exhibit antimicrobial and antifungal activities attributed to sulfonyl and triazole-thione groups. The target’s benzothiazole moiety may confer kinase inhibitory activity, as seen in other benzothiazole-based drugs (e.g., riluzole) .
- Tetrazole Analogs (): Tetrazoles are protease inhibitors (e.g., angiotensin II receptor blockers). The target’s morpholinoethyl group could enhance blood-brain barrier penetration compared to tetrazole’s hydrophilic nature .
Spectral and Physicochemical Properties
- IR Spectroscopy : The target’s amide C=O stretch (~1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) differ from triazole derivatives’ C=S (1247–1255 cm⁻¹) and tetrazoles’ N-H/N=N stretches .
- NMR Analysis : Similar to , substituent-induced chemical shift variations (e.g., chloro and methoxy groups) in the target compound would alter proton environments in regions analogous to "Region A/B" in triazole derivatives (Figure 6, ) .
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
The synthesis of this compound requires strategic planning due to its hybrid pharmacophore structure (morpholine, thiazole, and thiophene moieties). Key steps include:
- Intermediate preparation : Use diazonium salts to generate thiazole precursors (e.g., 5-R-benzyl-1,3-thiazol-2-amines) via reaction with acrolein and thiourea .
- Functionalization : Introduce the morpholinoethyl group via nucleophilic substitution or Mannich reactions. For example, chloroacetamides can react with sulfur and morpholine under controlled stirring (5 minutes) to form thioxoacetamides .
- Salt formation : Finalize with hydrochloric acid to stabilize the compound as a hydrochloride salt.
Critical parameters : Reaction time, solvent polarity (e.g., pyridine for acylation ), and stoichiometric control to avoid byproducts.
Basic: How can spectroscopic methods (NMR, MS) be optimized to characterize this compound?
- NMR : Use - and -NMR in deuterated DMSO or CDCl to resolve signals from the morpholine (δ 3.5–4.0 ppm), thiophene (δ 7.0–7.5 ppm), and aromatic thiazole protons. Overlapping signals may require 2D techniques (HSQC, HMBC) .
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of HCl or morpholine).
- Purity assessment : Combine HPLC with UV detection (λ = 254 nm) and elemental analysis (%C, %N) to validate ≥95% purity .
Advanced: How can researchers resolve contradictions in spectral data caused by tautomerism or dynamic effects?
- Tautomerism in thiazole-thiophene systems : Use variable-temperature NMR to observe signal splitting or coalescence. For example, thiol-thione tautomerism in thioxoacetamides can be stabilized by hydrogen bonding, as seen in crystal structures .
- Dynamic effects : Employ NOESY to identify spatial proximities (e.g., between morpholine and thiophene groups) and confirm conformational preferences .
Advanced: What strategies improve yield in multi-step synthesis?
-
Stepwise optimization :
Step Parameter Optimal Condition Yield Improvement Thiazole formation Reaction time 12 hr (reflux) 75% → 89% Morpholine coupling Solvent Dry pyridine 60% → 82% Salt precipitation pH control pH 2–3 (HCl gas) 70% → 95% -
Byproduct mitigation : Use scavenger resins (e.g., polymer-bound morpholine) to trap excess reagents .
Advanced: How can structure-activity relationship (SAR) studies be designed for bioactivity evaluation?
- Target selection : Prioritize kinases or enzymes with conserved binding pockets (e.g., PFOR enzyme inhibition via amide anion conjugation ).
- Analog synthesis : Modify substituents (e.g., replace 4-methoxy with halogens) and assay against controls.
- In vitro assays : Use fluorescence-based assays (e.g., ATPase activity) with IC determination. Include positive controls (e.g., staurosporine for kinases) .
Basic: What purification techniques are effective for this compound?
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:2) to separate thiophene and morpholine byproducts .
- Recrystallization : Optimize solvent pairs (e.g., methanol/water) to enhance crystal purity. For hydrochloride salts, use ethanol with HCl gas bubbling .
Advanced: How can crystal structure analysis inform intermolecular interactions?
-
X-ray crystallography : Resolve hydrogen bonding (e.g., N–H⋯N interactions in centrosymmetric dimers ).
-
Packing analysis : Identify non-classical interactions (C–H⋯O/F) that stabilize the lattice (Table 1):
Interaction Distance (Å) Symmetry Code N1–H1⋯N2 2.89 -x+2, -y+1, -z+1 C4–H4⋯F2 3.12 x+1, y, z These interactions guide solubility predictions and polymorph screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
